12-Aminododeca-4,8-dienoic acid
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Overview
Description
12-Aminododeca-4,8-dienoic acid is an organic compound with the molecular formula C12H21NO2. It is characterized by the presence of an amino group (-NH2) and two conjugated double bonds within a dodeca (12-carbon) chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Aminododeca-4,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable dodeca-4,8-dienoic acid derivative.
Amination Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 12-Aminododeca-4,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines .
Scientific Research Applications
12-Aminododeca-4,8-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 12-Aminododeca-4,8-dienoic acid involves its interaction with specific molecular targets and pathways. The amino group and conjugated double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- Hepta-4,6-dienoic acid
- 5-Phenylpenta-2,4-dienoic acid
- 9-Oxooctadeca-10,12-dienoic acid
- (Z)-Penta-2,4-dienoic acid
- 3,7-Dimethylocta-3,6-dienoic acid
- 4-Chlorohexa-2,4-dienoic acid
- (Z)-3-methylhepta-2,6-dienoic acid
Uniqueness: 12-Aminododeca-4,8-dienoic acid is unique due to its specific structure, which includes an amino group and two conjugated double bonds within a 12-carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
55348-78-2 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(4E,8E)-12-aminododeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6H,1-2,7-11,13H2,(H,14,15)/b5-3+,6-4+ |
InChI Key |
DBYBTIHLLFVDFH-GGWOSOGESA-N |
Isomeric SMILES |
C(C/C=C/CC/C=C/CCC(=O)O)CN |
Canonical SMILES |
C(CC=CCCC=CCCC(=O)O)CN |
Origin of Product |
United States |
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